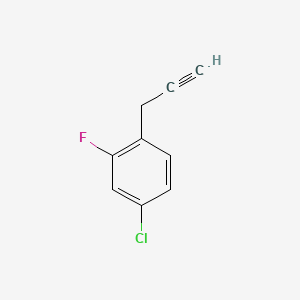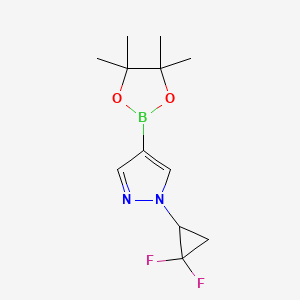
1-(2,2-Difluorocyclopropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluorocyclopropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound that features a unique combination of a difluorocyclopropyl group and a dioxaborolan-2-yl group attached to a pyrazole ring
Méthodes De Préparation
The synthesis of 1-(2,2-Difluorocyclopropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multiple steps:
Formation of the Difluorocyclopropyl Group: This step often involves the reaction of a suitable precursor with a difluorocarbene source under controlled conditions to form the difluorocyclopropyl group.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by cyclization.
Attachment of the Dioxaborolan-2-yl Group: The final step involves the coupling of the difluorocyclopropyl-substituted pyrazole with a boronic acid derivative to introduce the dioxaborolan-2-yl group.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Analyse Des Réactions Chimiques
1-(2,2-Difluorocyclopropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the boron center, where it can react with nucleophiles to form new boron-containing compounds.
Oxidation and Reduction Reactions: The pyrazole ring and the difluorocyclopropyl group can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The boronic acid moiety allows the compound to participate in Suzuki-Miyaura coupling reactions, which are useful for forming carbon-carbon bonds in organic synthesis.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2,2-Difluorocyclopropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific properties, such as polymers and advanced composites.
Biological Research: The compound can be used as a probe or ligand in biological studies to investigate the interactions of small molecules with biological targets.
Medicinal Chemistry: Researchers explore its potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1-(2,2-Difluorocyclopropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application
Binding to Active Sites: The compound can bind to the active sites of enzymes or receptors, inhibiting or modulating their activity.
Formation of Reactive Intermediates: In some cases, the compound may form reactive intermediates that can interact with biological molecules, leading to specific biological effects.
Modulation of Signaling Pathways: The compound may influence cellular signaling pathways by interacting with key proteins or other molecules involved in these pathways.
Comparaison Avec Des Composés Similaires
1-(2,2-Difluorocyclopropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be compared with other similar compounds to highlight its uniqueness:
This compound: This compound is unique due to the presence of both the difluorocyclopropyl group and the dioxaborolan-2-yl group, which confer specific reactivity and properties.
Other Difluorocyclopropyl Compounds: Compounds with difluorocyclopropyl groups may share some reactivity but lack the boronic acid moiety, limiting their use in coupling reactions.
Other Boronic Acid Derivatives:
Propriétés
Formule moléculaire |
C12H17BF2N2O2 |
|---|---|
Poids moléculaire |
270.09 g/mol |
Nom IUPAC |
1-(2,2-difluorocyclopropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C12H17BF2N2O2/c1-10(2)11(3,4)19-13(18-10)8-6-16-17(7-8)9-5-12(9,14)15/h6-7,9H,5H2,1-4H3 |
Clé InChI |
VJSUWMAJEYNKRT-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CC3(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


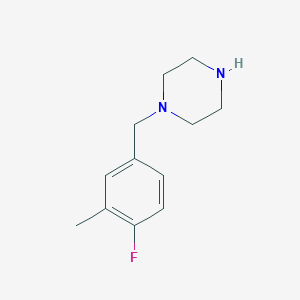
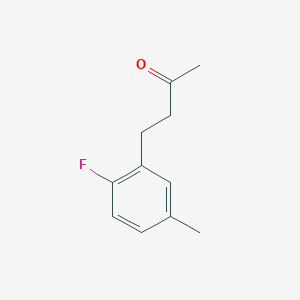
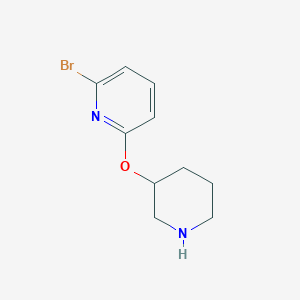
![rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol](/img/structure/B15320963.png)
![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B15320967.png)
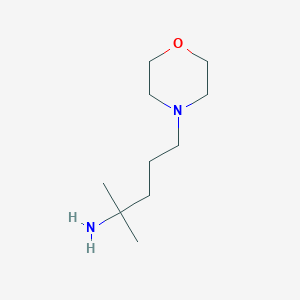
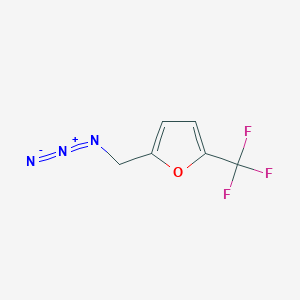
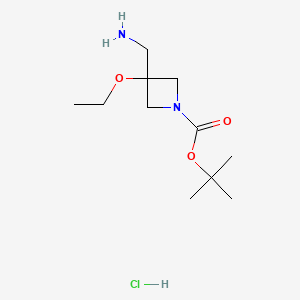

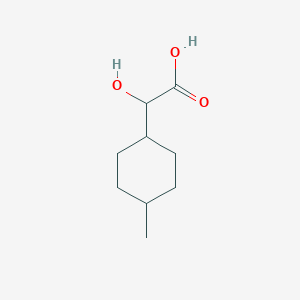
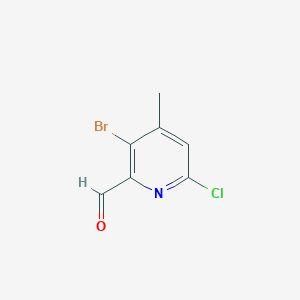

![{5-Methylspiro[2.3]hexan-5-yl}methanol](/img/structure/B15321029.png)
